Odapipam

Description

Historical Context of Benzazepine Dopamine (B1211576) Receptor Antagonists in Chemical Biology Research

The study of dopamine (DA) receptors, which are members of the G-protein coupled receptor (GPCR) family, has revealed their critical modulatory roles in brain functions such as motor control, motivation, reward, and cognition nih.govnih.govnih.gov. Dopamine receptors are broadly categorized into two groups: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes), based on their transmembrane structural homology and distinct biochemical and pharmacological properties tocris.comwikipedia.orgwikidata.org. Dysregulation within the dopaminergic system is associated with various central nervous system (CNS) disorders, driving the search for selective ligands to normalize these perturbations tocris.comwikipedia.org.

Benzazepine derivatives have historically served as a prominent scaffold for the discovery of D1-like receptor ligands, yielding numerous potent and selective compounds with diverse functional activities, including full agonists, partial agonists, and antagonists wikipedia.org. Despite significant efforts, achieving high selectivity for dopamine receptor subtypes has been challenging due to their close structural similarities, particularly within the same receptor group wikipedia.org. Compounds with the 1-phenylbenzazepine framework are widely utilized as research tools in pharmacological studies, with Fenoldopam, a selective D1R-like partial agonist, being a notable example of a compound from this class that has found clinical use as a fast-acting anti-hypertensive drug wikipedia.orgwikipedia.org. Prototypical benzazepine derivatives such as SKF 38393 (a D1/D5 partial agonist) and SCH 23390 (a D1/D5 antagonist) have been instrumental in defining the pharmacology of D1-like receptors wikipedia.org.

Odapipam (NNC 756) as a Foundational Selective Dopamine D1 Receptor Antagonist in Preclinical Research

This compound, also known by its developmental code name NNC 756, is a highly selective and high-affinity benzazepine dopamine D1 receptor antagonist guidetopharmacology.org. Its neurochemical properties have been extensively assessed, demonstrating potent inhibition of dopamine D1 receptor binding in vitro with dissociation constants (Kd) in the low nanomolar to picomolar range. Specifically, this compound exhibits a Kd of 0.18 nM for the D1 receptor guidetopharmacology.org. In contrast, its affinity for the D2 receptor is significantly lower, falling within the micromolar range, thereby highlighting its remarkable selectivity for the D1 subtype.

Table 1: this compound's Binding Affinity for Dopamine Receptors

| Receptor Type | Dissociation Constant (Kd) | Selectivity |

| Dopamine D1 | 0.18 nM guidetopharmacology.org | High |

| Dopamine D2 | Micromolar range | Low |

Preclinical research has further substantiated this compound's selective D1 receptor antagonist profile in vivo. Studies involving unilaterally 6-hydroxydopamine-lesioned rats showed that this compound effectively blocked D1 receptor-mediated rotation without affecting D2-induced rotation, confirming its selective action. This compound has also been recognized as a superior positron emission tomography (PET) radiotracer, enabling in vivo studies of D1 receptor occupancy guidetopharmacology.org. For instance, a study in healthy men using [11C]SCH 23390 as a radioligand demonstrated that a single oral dose of NNC 756 induced significant D1-dopamine receptor occupancy in the putamen, reaching 75%, 66%, and 47% at 1.5 hours post-administration, and 46%, 36%, and 24% after 7.5 hours. This research established a hyperbolic relationship between receptor occupancy values and serum concentrations, with a Ki value of 6.4 ng/ml.

Table 2: Dopamine D1 Receptor Occupancy by NNC 756 in Human Putamen

| Time After Administration | D1 Receptor Occupancy Range (%) |

| 1.5 hours | 47 - 75 |

| 7.5 hours | 24 - 46 |

The metabolism of this compound has also been investigated using phenobarbital-induced rat liver microsomes, revealing the formation of several metabolites including N-desmethyl-Odapipam, 1-hydroxy-Odapipam, two isomers of 3′-hydroxy-Odapipam, and a dehydrogenated metabolite in the dihydrobenzofuran moiety guidetopharmacology.org.

Academic Significance of Dopamine D1 Receptors in Neurobiological and Physiological Investigations

Dopamine D1 receptors (D1Rs) are Gαs/olf-coupled GPCRs that are highly expressed throughout the midbrain and forebrain, making them the most abundant dopamine receptor in both rodent and human brains nih.govnih.gov. Their widespread distribution includes critical brain regions such as the dorsal striatum (caudate-putamen), ventral striatum (nucleus accumbens), cortex, thalamus, amygdala, and substantia nigra pars reticulata nih.gov.

D1Rs play pivotal roles in regulating a wide array of neurobiological and physiological processes, including motor behavior, reward processing, motivational states, and cognitive functions nih.govnih.gov. Activation of D1Rs primarily leads to the stimulation of adenylyl cyclase activity, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently activates protein kinase A (PKA) nih.gov. This cAMP/PKA-dependent signaling cascade is crucial for modulating neuronal excitability, stimulating gene expression, and facilitating synaptic plasticity nih.gov. For instance, D1 receptor activation is involved in long-term potentiation (LTP), a cellular process fundamental for memory formation within the hippocampus.

The physiological significance of D1 receptors extends to various aspects of brain function:

Motor Control: D1Rs are expressed on direct pathway medium spiny neurons (dMSNs) in the striatum and are crucial for voluntary movement control nih.gov.

Reward and Motivation: D1 receptors in the ventral tegmental area (VTA) and nucleus accumbens are key components of the reward pathway, influencing the experience of pleasure and the reinforcement of behaviors associated with positive outcomes nih.gov.

Cognition and Memory: D1Rs contribute significantly to cognitive functions, learning, and working memory, with their dysregulation being implicated in cognitive impairments nih.govnih.gov.

Synaptic Plasticity: D1 receptor activation is critical for synaptic plasticity, particularly in the hippocampus, impacting memory formation nih.gov.

Dysfunction of the dopaminergic system, including alterations in D1 receptor function, is implicated in a plethora of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and substance use disorders nih.govtocris.com. Understanding the intricate signaling pathways and physiological roles of D1 receptors, particularly through the use of selective pharmacological tools like this compound, is essential for unraveling the complexities of these disorders and for developing targeted therapeutic strategies.

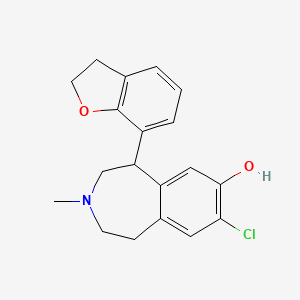

Structure

3D Structure

Properties

Molecular Formula |

C19H20ClNO2 |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3 |

InChI Key |

SKMVRXPBCSTNKE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl |

Synonyms |

(+)-(S)-8-chloro-5-(2,3-dihydro-7-benzofuranyl)-2,3,4,5-tetrahydro-3-methyl-1h-3-benzazepin-7-ol 8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (R)-isomer 8-chloro-7-hydroxy-5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, (S)-isomer, C11-labeled NNC 0756 NNC 0772 NNC 756 NNC-0756 NNC-0772 NNC-756 odapipam |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Odapipam

Dopamine (B1211576) D1 Receptor Binding Affinity and Selectivity Profile (Kd of 0.18 nM)

Odapipam demonstrates a high binding affinity for the dopamine D1 receptor, with a reported dissociation constant (Kd) of 0.18 nM. medchemexpress.com As a selective D1 receptor antagonist, this compound belongs to the D1-like receptor antagonist class. medchemexpress.comwikipedia.org

Characterization of Ligand-Receptor Interactions and Molecular Recognition at the D1 Receptor

The dopamine D1 receptor (D1R) is a Gs-coupled G protein-coupled receptor (GPCR) featuring a canonical seven-transmembrane helical domain. wikipedia.org The ligand-binding pocket of the D1R is situated extracellularly. wikipedia.org Ligand interactions with the D1R typically involve residues within the aromatic microdomain, which contribute significantly to the binding. mdpi.com Hydrophobic contacts are established through a complex network of conserved and non-conserved residues spanning transmembrane domains 2, 3, and 7. mdpi.com Hydrogen bonds are primarily formed via the serine microdomain. mdpi.com Additionally, residues in transmembrane domains 1 and 2 play a crucial role in the coupling of larger ligands. mdpi.com Electrostatic interactions are also of particular importance for the binding of D1R-like selective ligands. mdpi.com While these general mechanisms describe D1R ligand interactions, specific detailed characterizations of this compound's precise ligand-receptor interactions, such as the exact residues involved or the specific types of bonds formed, are not available in the current literature.

Studies on Receptor Conformation and Allosteric Modulation Induced by this compound

Current research literature does not provide specific studies detailing receptor conformational changes or allosteric modulation directly induced by this compound. Allosteric modulators typically bind to a site distinct from the orthosteric (active) site, leading to conformational changes that alter the binding affinity or functional properties of the endogenous ligand. wikipedia.org However, no such allosteric effects have been specifically attributed to this compound in the available information.

Comparative Receptor Binding and Functional Profiles with Other D1-like Receptor Antagonists

This compound's profile as a selective D1 antagonist can be compared with other well-known D1-like receptor antagonists, such as SCH-23,390, Ecopipam, and Berupipam.

SCH-23,390 is a highly potent and selective dopamine D1-like receptor antagonist. It exhibits Ki values of 0.2 nM for the D1 receptor and 0.3 nM for the D5 receptor subtype. tocris.comnih.gov In in vitro studies, SCH-23,390 also demonstrates high affinity for the 5-HT2 and 5-HT1C serotonin (B10506) receptor subtypes. nih.gov It is widely regarded as a prototypical benzazepine D1 antagonist. wikipedia.org

Ecopipam (SCH-39166) functions as a selective antagonist of both dopamine D1 and D5 receptors. wikipedia.orgwikipedia.org It is noted for its minimal affinity for D2-like receptors and 5-HT2 receptors. wikipedia.org

Berupipam (NNC 22-0010) is another selective dopamine D1 receptor antagonist belonging to the benzazepine class. wikipedia.org It is characterized by its high affinity and selectivity for the D1 receptor. wikipedia.org

The comparative binding affinities for these D1-like receptor antagonists are summarized in the table below:

| Compound | Target Receptor | Binding Affinity (Kd/Ki) | Selectivity Notes |

| This compound | Dopamine D1 | 0.18 nM (Kd) medchemexpress.com | Selective D1 antagonist medchemexpress.com |

| SCH-23,390 | Dopamine D1 | 0.2 nM (Ki) tocris.comnih.gov | Also D5 (0.3 nM Ki), high affinity for 5-HT2 and 5-HT1C in vitro tocris.comnih.gov |

| Ecopipam | Dopamine D1/D5 | Selective antagonist wikipedia.orgwikipedia.org | Low affinity for D2-like or 5-HT2 receptors wikipedia.org |

| Berupipam | Dopamine D1 | High affinity wikipedia.org | Selective D1 antagonist wikipedia.org |

Cellular and Subcellular Mechanisms of Odapipam Action

G Protein-Coupled Receptor Signaling Pathways Modulated by D1 Antagonism

Dopamine (B1211576) D1 receptors primarily couple to Gαs/olf proteins, which, upon activation, stimulate adenylyl cyclase activity. nih.govmdpi.comelifesciences.org Odapipam, by acting as an antagonist, prevents this initial receptor activation, thereby inhibiting the subsequent signaling events. patsnap.com

Inhibition of Canonical cAMP-Dependent Signaling Pathways

The canonical signaling pathway downstream of D1 receptor activation involves the Gαs/olf-mediated stimulation of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.govmdpi.comelifesciences.org Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates a wide array of target proteins located in the cytosol, nucleus, and synaptic membranes, thereby regulating diverse neuronal functions and initiating further signaling cascades. nih.govfrontiersin.org this compound's D1 antagonism directly inhibits this canonical pathway, resulting in a reduction of dopamine-stimulated adenylyl cyclase activity and a consequent lowering of intracellular cAMP levels. nih.gov This suppression of cAMP production prevents the activation of PKA and the subsequent phosphorylation of its numerous substrates.

Exploration of Non-Canonical β-Arrestin and Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond their G protein-dependent actions, D1 receptors also engage in G protein-independent signaling pathways, notably involving β-arrestins and G protein-coupled receptor kinases (GRKs). mdpi.comfrontiersin.orgnih.gov Upon D1 receptor activation, GRKs phosphorylate the receptor, which promotes the recruitment of β-arrestins. frontiersin.orgnih.govmdpi.com These β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also scaffold and activate additional intracellular signaling events. frontiersin.orgnih.gov Specifically, β-arrestins are known to facilitate the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, such as the extracellular signal-regulated kinases 1/2 (ERK1/2). frontiersin.orgnih.govnih.gov ERK1/2 are critical effectors of D1 receptor signaling, influencing cellular processes including proliferation, apoptosis, and differentiation. mdpi.comfrontiersin.org As a D1 antagonist, this compound would disrupt the initial D1 receptor activation necessary for GRK-mediated phosphorylation and β-arrestin recruitment, thereby attenuating the subsequent activation of these non-canonical MAPK pathways.

Regulation of Downstream Intracellular Effector Systems by D1 Receptor Blockade

D1 receptor activation modulates a broad spectrum of downstream intracellular effector systems. These effectors include, but are not limited to, cAMP response element-binding protein (CREB), glutamate (B1630785) receptors, GABA receptors, and various ion channels, many of which are directly or indirectly regulated by PKA phosphorylation. mdpi.com D1 receptor signaling can also influence other pathways such as phospholipase C (PLC) and Src family kinase signaling. frontiersin.org Furthermore, D1 receptor activation has been implicated in modulating the Akt-GSK3 cascade and nuclear events like histone H3 modification. mdpi.com By blocking the D1 receptor, this compound effectively inhibits the activation of these diverse effector systems that are typically stimulated by dopamine. This leads to a reduction in PKA-mediated phosphorylation of its substrates and a broader modulation of other interconnected signaling cascades, potentially affecting intracellular calcium levels and MAPK/mTOR signaling pathways. mdpi.com

Role of Dopamine- and cAMP-Regulated Phosphoprotein (DARPP-32) in D1-Mediated Signaling

Dopamine- and cAMP-regulated phosphoprotein of 32 kilodaltons (DARPP-32) is a crucial signaling molecule highly expressed in medium spiny neurons of the neostriatum. nih.govcellsignal.comrndsystems.com In these neurons, D1 receptor activation by dopamine leads to PKA-mediated phosphorylation of DARPP-32 at Thr34. cellsignal.comrndsystems.comnih.govplos.orgoncotarget.com This phosphorylation event transforms DARPP-32 into a potent inhibitor of Protein Phosphatase 1 (PP1). mdpi.comcellsignal.comrndsystems.complos.org By inhibiting PP1, phosphorylated DARPP-32 disinhibits and potentiates the activity of various downstream targets, including MEK/ERK1/2 and striatal-enriched tyrosine phosphatase (STEP). frontiersin.org Other phosphorylation sites on DARPP-32, such as Ser97 and Ser130, also play a role in modulating its function and can influence Thr34 phosphorylation. cellsignal.comrndsystems.comoncotarget.com As a D1 antagonist, this compound prevents the D1 receptor-mediated activation of PKA, thereby reducing the phosphorylation of DARPP-32 at Thr34. This reduction in phosphorylated DARPP-32 diminishes its inhibitory effect on PP1, leading to increased PP1 activity and subsequent dephosphorylation of PP1 substrates, effectively counteracting the typical downstream effects of D1 receptor activation on this central signaling hub.

Investigations into Dopamine Receptor Oligomerization and Heterodimerization (e.g., D1-D2, D1-H3-NMDAR complexes)

Dopamine receptors are known to form not only homomers but also heteromeric receptor complexes, which can exhibit distinct pharmacological and signaling properties compared to their individual components. wikipedia.orgfrontiersin.org

D1-D2 Receptor Complexes : A physical interaction between D1 and D2 receptors has been demonstrated in striatal neurons through techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET). wikipedia.orgfrontiersin.org These D1-D2 heteromers can link dopamine receptor activation directly to calcium signaling and the production of brain-derived neurotrophic factor (BDNF). frontiersin.org While D1 and D2 receptors are largely expressed in distinct neuronal populations, their co-expression and heteromerization can occur, impacting their functional interplay. frontiersin.orgnih.gov this compound, by antagonizing the D1 component of these heterodimers, would disrupt the unique signaling properties and functional outcomes associated with the D1-D2 complex.

D1-H3-NMDAR Complexes : The D1 receptor also forms heteromers with histamine (B1213489) H3 receptors (H3R) and NMDA receptors (NMDAR). wikipedia.orgelifesciences.org D1-NMDAR interactions are critical for cognitive functions like working memory, and D1 receptor activation can potentiate NMDAR-mediated currents and excitotoxicity. nih.govpcom.edu The D1-H3R heteromer has been explored as a potential therapeutic target, particularly in conditions where D1 receptor over-activation contributes to neurodegeneration, such as Huntington's disease. elifesciences.org Modulation of D1 receptors via H3 receptors within this complex can mitigate D1R-induced cell death signaling. elifesciences.org this compound, by blocking the D1 receptor, would interfere with the functional integrity of these D1-H3-NMDAR complexes, potentially modulating the downstream effects on NMDAR activity and neuroprotection that depend on D1 receptor engagement within these heteromers.

Metabolism and Biotransformation Studies of Odapipam

In Vitro Metabolic Pathways in Hepatic Microsomal Systems

Studies using liver microsomes, which are vesicles of the endoplasmic reticulum, are a cornerstone of in vitro drug metabolism research. They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Research conducted with phenobarbital-induced rat liver microsomes has successfully identified five primary metabolites of Odapipam. tandfonline.comnih.gov The structural characterization of these metabolites was achieved using techniques such as normal-phase high-performance liquid chromatography (HPLC) combined with particle-beam mass spectrometry. tandfonline.comnih.gov

The identified metabolites point to several key metabolic reactions:

N-desmethylation: The formation of N-desmethyl-Odapipam indicates the removal of a methyl group from a nitrogen atom, a common metabolic pathway for many drugs. tandfonline.comnih.gov

Hydroxylation: The presence of 1-hydroxy-Odapipam and two isomers of 3′-hydroxy-Odapipam demonstrates that hydroxylation, the addition of a hydroxyl group, occurs at different positions on the this compound molecule. tandfonline.comnih.gov

Dehydrogenation: A metabolite that was dehydrogenated in the dihydrobenzofuran moiety was also identified, signifying the removal of hydrogen atoms and the formation of a double bond. tandfonline.comnih.gov

These findings are summarized in the table below:

| Metabolite Name | Metabolic Reaction |

| N-desmethyl-Odapipam | N-dealkylation |

| 1-hydroxy-Odapipam | Hydroxylation |

| 3′-hydroxy-Odapipam (isomers) | Hydroxylation |

| Dehydrogenated metabolite | Dehydrogenation |

The biotransformation of this compound is primarily facilitated by Phase I and Phase II drug-metabolizing enzymes. The cytochrome P450 (CYP) enzymes, a major family of Phase I enzymes, are heavily involved in the oxidative metabolism of a vast number of drugs. nih.govresearchgate.net Specifically, CYP enzymes catalyze reactions such as hydroxylation and N-dealkylation, which were observed in the metabolism of this compound. tandfonline.comnih.govresearchgate.net

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which are catalyzed by enzymes like UDP-Glucuronosyltransferases (UGTs). nih.govyoutube.com These enzymes transfer glucuronic acid to the metabolite, increasing its water solubility and facilitating its excretion from the body. frontiersin.org While the specific CYP and UGT isoenzymes responsible for this compound metabolism require further detailed investigation, the identified metabolic pathways are characteristic of their involvement.

Comparative Metabolic Profiles Across Various Preclinical Species

Understanding the metabolic differences and similarities across various preclinical species is a critical step in drug development. nih.gov It helps in selecting the most appropriate animal model for toxicological studies and in extrapolating the data to humans. europa.eu While specific comparative metabolic data for this compound across multiple preclinical species is not detailed in the provided search results, the study utilizing rat liver microsomes provides a foundational understanding. tandfonline.comnih.gov Generally, species differences in drug metabolism are common and can be attributed to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. nih.govresearchgate.net For instance, the rate and pathway of metabolism of a compound in rats may differ from that in dogs or primates due to these enzymatic differences. mdpi.com Such comparative studies are essential to ensure that the metabolites observed in preclinical safety studies are relevant to those that will be formed in humans. nih.gov

Biomimetic Oxidation Studies as Tools for Investigating Oxidative Metabolism

Biomimetic oxidation studies serve as valuable tools to simulate and investigate the oxidative metabolism of drugs in a non-enzymatic fashion. nih.gov These methods can help in the synthesis of potential metabolites for structural confirmation and further pharmacological or toxicological evaluation. nih.gov

Several biomimetic approaches can be employed:

Metalloporphyrins: These compounds act as chemical mimics of the active site of cytochrome P450 enzymes and can catalyze oxidative reactions. nih.gov

Electrochemical Oxidation: This technique can generate metabolites by applying an electric current, providing insights into potential oxidative pathways. nih.gov

Fenton's Reagent: This solution of hydrogen peroxide and an iron catalyst can also be used to mimic oxidative metabolism. nih.gov

While specific biomimetic oxidation studies on this compound are not detailed in the search results, the application of such methods could further elucidate the mechanisms of formation of the observed hydroxylated and dehydrogenated metabolites. tandfonline.comnih.govnih.govnih.gov For example, the dehydrogenation of the dihydrobenzofuran moiety of this compound is a type of oxidative reaction that could potentially be replicated and studied using these biomimetic systems. nih.gov

Preclinical Research Paradigms and in Vitro/ex Vivo Models in Odapipam Studies

Assessment of Central Dopamine (B1211576) D1 Receptor Occupancy in Animal Brain Models using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) has been instrumental in assessing the central dopamine D1 receptor occupancy of Odapipam. Studies, including those conducted in healthy human subjects, have utilized radioligands such as [11C]SCH 23390 to quantify the degree of D1 receptor blockade in brain regions like the putamen. For instance, a single oral administration of this compound (NNC 756) at 80 mg resulted in significant D1-dopamine receptor occupancy in the putamen. At 1.5 hours post-administration, occupancy levels were observed at 75%, 66%, and 47% in different subjects. These levels decreased to 46%, 36%, and 24% after 7.5 hours. A hyperbolic relationship was identified between the occupancy values and the serum concentrations of this compound, with a Ki value of 6.4 ng/ml (± SD 1.4). These occupancy levels at 1.5 hours were comparable to those known to induce effects in animal models used for predicting pharmacological outcomes. nih.gov

PET imaging techniques are broadly applied in animal models, such as monkeys, to measure dopamine D1 receptor occupancy following systemic antagonist administration, providing a direct assessment of receptor blockade. plos.org This methodology allows for the correlation between the extent of receptor occupancy and observed physiological or behavioral changes.

Neuropharmacological Investigations in Rodent Models

Neuropharmacological investigations in rodent models play a vital role in understanding the correlation between dopamine D1 receptor occupancy by this compound and specific behavioral phenotypes, thereby aiding in the prediction of pharmacological effects. The levels of D1 receptor occupancy achieved by this compound in human PET studies (e.g., 75% at 1.5 hours) are considered to be at a level that has been shown to induce effects in animal models relevant for predicting pharmacological actions. nih.gov This suggests that the degree of D1 receptor modulation by this compound can translate to measurable changes in animal behavior, which are indicative of its central nervous system activity. Such studies contribute to understanding the fundamental impact of D1 receptor modulation on neural circuits and their output behaviors, without delving into specific therapeutic applications or adverse effect profiles.

Cardiovascular Research in Isolated Organ Preparations

Research into this compound's effects on the cardiovascular system has frequently employed isolated organ preparations, including isolated human atrial preparations (HAP) and rat heart models. These ex vivo models allow for precise control of experimental conditions and direct observation of myocardial responses. nih.govresearchgate.netnih.gov

Studies using isolated electrically driven human atrial preparations (HAP) have demonstrated that the contractile effects induced by dopamine, in the presence of propranolol (B1214883) (to exclude beta-adrenoceptor effects), can be antagonized by this compound. nih.govresearchgate.netnih.govresearchgate.net This finding indicates that this compound acts as a dopamine D1 receptor antagonist in the human heart, effectively modulating myocardial contractility by blocking the positive inotropic effects mediated by D1 receptors. This antagonistic action highlights the direct involvement of D1-dopamine receptors in regulating the force of contraction in human cardiac tissue.

The role of D1-dopamine receptors in cardiac electrophysiology has been elucidated through studies involving D1 receptor agonists and antagonists. For instance, fenoldopam, a D1-dopamine receptor agonist, has been shown to increase beating rate and prolong the duration of action potentials in stem cell-derived human cardiomyocytes. These effects were successfully blocked by SCH 23390, another D1-dopamine receptor antagonist, indicating the involvement of D1-dopamine receptors in these electrophysiological changes. researchgate.netnih.govfrontiersin.org While specific direct studies on this compound's effects on cardiac electrophysiology were not detailed in the provided snippets, its established role as a D1-dopamine receptor antagonist (as seen in contractility studies) implies its utility as a pharmacological tool to investigate D1-dopamine receptor involvement in cardiac electrical activity. The stimulation of D1-dopamine receptors in the heart is known to activate ion channels, further supporting their role in electrophysiological processes. nih.govuni-halle.de

Development and Application of Transgenic Animal Models Overexpressing Human Dopamine D1 Receptors

The development and application of transgenic animal models, particularly those overexpressing human dopamine D1 receptors, have significantly advanced the understanding of this compound's effects and the broader role of D1 receptors. Researchers have generated transgenic mice (D1-TG) that constitutively overexpress human D1-dopamine receptors specifically in the heart. nih.govresearchgate.netnih.govnih.govresearchgate.net

These models have been crucial for demonstrating that the human D1-dopamine receptor can, in principle, directly couple to and increase cardiac contractility and beating rate in the mammalian heart, independent of dopamine's actions on other cardiac receptors. nih.govresearchgate.net The presence of human D1-dopamine receptor mRNA has been confirmed in atrial and ventricular D1-TG cardiomyocytes, as well as in human atrial preparations. nih.govresearchgate.net In these D1-TG mice, dopamine and the D1/D5-dopamine receptor agonist SKF 38393 exerted concentration- and time-dependent positive inotropic and chronotropic effects in isolated atrial preparations, which were observed even in the presence of beta-adrenoceptor antagonism. researchgate.net Such transgenic models provide a controlled environment to isolate and study the specific functions of human D1 receptors in various physiological contexts, including their interaction with compounds like this compound.

Structure Activity Relationship Sar and Chemoinformatics Studies of Odapipam Analogs

Identification of Key Structural Determinants for Dopamine (B1211576) D1 Receptor Affinity and Selectivity

Research into 1-phenylbenzazepine derivatives, the structural class to which Odapipam belongs, has identified several key molecular features that are critical for high affinity and selectivity for the Dopamine D1 receptor.

The Benzazepine Nitrogen Substituent: The nature of the substituent on the benzazepine nitrogen atom significantly influences D1 receptor affinity. Studies comparing different analogs have shown a clear trend where an N-methyl substituent is better tolerated and results in higher affinity than an N-allyl group. mdpi.com Compounds with an unsubstituted N-H moiety generally show the lowest affinity. mdpi.com This suggests a specific spatial and electronic requirement in the receptor's binding pocket for this position.

Substitution on the Phenyl Ring: The position and type of substituent on the 1-phenyl ring are crucial. A methyl group at the C-3′ position has been shown to enhance D1 receptor affinity. mdpi.com In contrast, modifications at the C-4′ position, such as with hydroxy or methoxy (B1213986) groups, have not yielded significant improvements in D1 affinity. mdpi.com

The 6-Chloro Group: The presence of a chlorine atom at the 6-position of the benzazepine core is a recurring feature in potent D1 ligands. mdpi.com SAR studies indicate that this chloro group enhances affinity for the D1 receptor. mdpi.com

Modifications at the C-8 Position: The C-8 position of the benzazepine scaffold appears to tolerate a variety of substituents. High D1 receptor affinity can be maintained with amino and methanesulfonamide (B31651) groups at this position, whereas amide substituents tend to result in lower to moderate affinities. mdpi.com

The collective findings from these SAR studies are crucial for guiding the design of new this compound analogs. For instance, compound 15a from a study on 6-chloro-1-phenylbenzazepines, which incorporates an N-methyl group and a C-8 amino functionality, was identified as a potent and selective D1 antagonist. mdpi.com

| Compound | N-Substituent | D1 Receptor Affinity (Ki, nM) |

|---|---|---|

| 11a | H | No Affinity |

| 14a | Allyl | 102 |

| 15a | Methyl | 30 |

Computational Approaches for SAR Analysis, Ligand Design, and Molecular Modeling

Computational chemistry provides indispensable tools for analyzing SAR, designing novel ligands, and modeling interactions at a molecular level. These approaches allow researchers to visualize and predict how analogs of this compound might bind to the D1 receptor before undertaking complex chemical synthesis.

Molecular Modeling and Docking: These techniques are used to simulate the interaction between a ligand and its receptor. nih.gov By creating a three-dimensional model of the D1 receptor's binding site, researchers can "dock" virtual this compound analogs into the pocket to predict their binding orientation and affinity. nih.gov This helps in understanding why certain structural features, like the N-methyl group, lead to higher potency. mdpi.com Such simulations can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

Conformational Analysis: Molecules like this compound analogs are not rigid and can adopt various shapes or conformations. Conformational analysis is used to determine the lowest energy (most stable) conformation of a molecule. nih.gov This is critical because the biological activity often depends on the ligand adopting a specific conformation to fit into the receptor's binding site. nih.govresearchgate.net

Ligand-Based Design: When the precise 3D structure of the receptor is unknown, ligand-based methods become essential. nih.govresearchgate.net These approaches rely on the knowledge of other molecules that bind to the target. nih.gov By aligning a set of known active ligands, a common three-dimensional arrangement of essential features, known as a pharmacophore, can be identified. researchgate.net This pharmacophore model then serves as a template for designing new molecules that possess these key features, with the goal of achieving similar or improved biological activity.

Strategies for Rational Derivatization and Analog Development in Chemical Synthesis Research

The insights gained from SAR and computational studies are translated into practice through the rational design and chemical synthesis of new analogs. The goal is to systematically modify the lead compound (this compound) to enhance its desired pharmacological properties.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). The aim is to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions with the receptor. For example, exploring different nitrogen-containing substituents at the C-8 position of the benzazepine ring is a form of bioisosteric replacement to probe the receptor's tolerance for different functionalities. mdpi.com

Systematic Analog Synthesis: A common approach is to synthesize a library of analogs where specific parts of the molecule are systematically varied. mdpi.com For example, researchers might create a series of compounds where the substituent on the benzazepine nitrogen is changed from methyl to ethyl, propyl, and so on, to determine the optimal size and shape for that position. This was demonstrated in the development of 6-chloro-1-phenylbenzazepines, where variations at the C-7, C-8, N-3, C-3′, and C-4′ positions were explored. mdpi.com

Computational Synthesis Design: Modern approaches integrate computational planning into the synthesis process. nih.gov Algorithms can propose diverse structural analogs by making virtual modifications to a parent drug. These are then subjected to retrosynthetic analysis to identify plausible synthetic routes and starting materials. nih.gov This "retro-forward" design allows for the efficient exploration of a vast chemical space to identify novel, synthesizable analogs with potentially high affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov These models, once validated, can be used to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net

For D1 dopamine antagonists, various QSAR methods have been successfully applied:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.gov It helps to visualize regions around the aligned molecules where changes in shape or charge would be expected to increase or decrease activity. nih.gov

Genetic Algorithms-Partial Least Squares (GA-PLS): This method uses a genetic algorithm to select the most relevant molecular descriptors (2D or 3D properties) that correlate with biological activity and then uses partial least squares regression to build the predictive model. nih.gov

K Nearest Neighbor (KNN): This is a non-linear method that predicts the activity of a new compound based on the average activity of its 'k' most similar neighbors in the dataset. nih.gov

Studies on diverse sets of D1 antagonists have shown that these QSAR methods can produce highly predictive models. nih.gov The predictive power of a QSAR model is often assessed by its cross-validated R² (q²) value, with higher values indicating better predictability.

| QSAR Method | Cross-Validated R² (q²) Value | Reference |

|---|---|---|

| CoMFA | 0.57 | nih.gov |

| q²-GRS CoMFA | 0.54 | nih.gov |

| GA-PLS | 0.73 | nih.gov |

| kNN | 0.79 | nih.gov |

| SVM | 0.74 (Training Set R²) | nih.gov |

The success of these varied QSAR approaches indicates a strong intrinsic structure-activity relationship within this class of compounds, enabling the robust design and prediction of biological activities for novel D1 ligands like this compound analogs. nih.gov

Advanced Analytical and Methodological Approaches for Odapipam Research

Application of Radioligand Binding Assays for Receptor Characterization and Competition Studies

Radioligand binding assays are fundamental pharmacological tools employed to characterize receptor-ligand interactions both in vitro and in vivo. These assays provide critical insights into receptor number, ligand affinity, the existence of receptor subtypes, and allosteric interactions wikipedia.orgsci-toys.com. Techniques such as saturation binding assays determine the affinity (equilibrium dissociation constant, KD) of a labeled ligand for a receptor and the receptor density (Bmax) sci-toys.comnih.gov. Competition binding assays, on the other hand, are used to assess the relative affinity (inhibitory constant, Ki) and selectivity of unlabeled compounds by measuring their ability to displace a fixed concentration of a radiolabeled ligand from its receptor sci-toys.comnih.govfishersci.co.ukbidd.group.

Odapipam has been identified as a high-affinity dopamine (B1211576) D1 receptor antagonist with a Kd of 0.18 nM nih.gov. This characteristic makes it a valuable compound for studying D1 receptor pharmacology. The application of radioligand binding assays allows researchers to evaluate this compound's binding parameters and its competitive nature for the D1 receptor, providing essential data for understanding its mechanism of action bidd.group.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolite Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive analytical technique widely utilized in metabolomics for the separation, identification, and quantification of metabolites in complex biological samples nih.gov. The coupling of liquid chromatography with mass spectrometry allows for the effective separation of compounds based on their chemical properties before their individual identification and quantification by mass spectrometry nih.gov.

LC-MS offers broad coverage of metabolites due to its compatibility with various column chemistries. For instance, reversed-phase liquid chromatography (RPLC) is effective for non-polar to moderately polar metabolites, while hydrophilic interaction liquid chromatography (HILIC) is suitable for ionic and highly polar compounds. Advanced LC-MS systems, particularly those incorporating high-resolution accurate mass (HRAM) mass analyzers like Orbitrap, enable the calculation of empirical formulae from molecular ions and facilitate metabolite identification through fragmentation (MS/MS) and subsequent searching against mass spectral libraries. While specific data on this compound metabolites or LC-MS findings for this compound itself were not detailed in the provided search results, the technique is broadly applicable for the characterization of drug metabolism and the identification of metabolic pathways for compounds like this compound.

Development and Utilization of Positron Emission Tomography (PET) Radiotracers for Dopamine D1 Receptor Imaging

Positron Emission Tomography (PET) is an invaluable in vivo imaging technique that utilizes radiotracers to visualize and quantify specific molecular targets in the brain and other organs. This compound is considered a superior PET radiotracer for imaging central nervous system (CNS) D1 dopamine receptors. Its classification as a dopamine D1 receptor antagonist makes it particularly relevant for this application nih.gov.

PET radiotracers for D1 receptor imaging are crucial for elucidating disease pathology, tracking disease progression, and advancing target-specific therapies. These tracers allow for the visualization of D1 receptors in various brain regions, including striatal and extrastriatal areas. Other notable D1 radiotracers that have been developed and utilized include [11C]NNC 756 (which is a code name for this compound), [11C]SCH 23390, [11C]NNC-112, [11C]A-69024, [11C]N-methyl-NNC 01-0259, and [11C]SKF 82957. The development of such radiotracers, including this compound, contributes significantly to the understanding of dopamine system function and dysfunction in neurological and psychiatric disorders.

In Vitro Microdialysis and Electrophysiological Techniques for Functional Assessment

In vitro microdialysis and electrophysiological techniques are critical for assessing the functional impact of compounds on neuronal activity and neurotransmitter dynamics. In vitro microdialysis is a novel technique that enables parallel measurements of neurotransmitter release, often in conjunction with single unit recordings from brain slices. This approach allows for the investigation of how compounds influence the release of neurotransmitters, providing insights into their neurochemical effects.

Future Directions and Open Questions in Academic Odapipam Research

Elucidating Novel D1 Receptor-Mediated Signaling Pathways and Protein Interactions

Historically, the dopamine (B1211576) D1 receptor has been primarily characterized by its canonical signaling pathway involving the coupling to Gαs/olf proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP) and subsequently activates Protein Kinase A (PKA). researchgate.netfrontiersin.orgmdpi.comnih.gov However, emerging evidence reveals a more complex and nuanced signaling repertoire for the D1 receptor, moving beyond this classical model. Academic research utilizing Odapipam can be instrumental in dissecting these less-understood pathways.

Future research should focus on G-protein-independent signaling cascades. One such pathway involves β-arrestins, which can be recruited to the D1 receptor upon activation, leading to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) cascade. mdpi.com Furthermore, evidence suggests the D1 receptor can couple to other G-proteins, such as Gq, to activate phospholipase C (PLC), and can also influence cellular function through receptor tyrosine kinases. researchgate.netfrontiersin.org this compound, as a selective antagonist, can help isolate and characterize these non-canonical pathways by selectively blocking D1 receptor activity and allowing researchers to observe the functional consequences.

Another critical area of investigation is the D1 receptor's interaction with other proteins to form functional complexes. The D1 receptor is known to form heterodimers with other receptors, which can alter its signaling properties. frontiersin.org Documented and proposed interacting partners include other dopamine receptor subtypes (D2, D3), as well as receptors for entirely different neurotransmitter systems, such as the NMDA glutamate (B1630785) receptor, A1 adenosine (B11128) receptor, and H3 histamine (B1213489) receptor. frontiersin.orgnih.gov The physical interaction between the D1 and NMDA receptors, for instance, has been shown to be crucial for regulating the insertion of D1 receptors into the plasma membrane, thereby modulating their availability and function. nih.gov

Cryo-electron microscopy (cryo-EM) studies have begun to provide high-resolution structural insights into the active state of the D1 receptor and its complex with Gs proteins. nih.gov Future structural biology studies could investigate how antagonists like this compound stabilize an inactive receptor state and how receptor-receptor interactions (heterodimerization) alter the structural landscape available to ligands. Using this compound as a tool in these advanced structural and cellular studies will be pivotal in building a complete map of the D1 receptor interactome and its diverse signaling outputs.

Table 1: D1 Receptor Signaling Pathways and Interacting Proteins

| Category | Pathway/Protein | Description | Potential Role of this compound in Research |

|---|---|---|---|

| Signaling Pathways | Canonical Gαs/olf-cAMP-PKA Pathway | The classical pathway where D1 receptor activation stimulates adenylyl cyclase, leading to cAMP production and PKA activation. researchgate.netfrontiersin.orgnih.gov | Serve as a baseline antagonist to confirm D1-mediation in various experimental models. |

| G-Protein Independent β-Arrestin Pathway | Receptor activation leads to β-arrestin recruitment and subsequent activation of cascades like the MAPK/ERK pathway. mdpi.com | Dissect the physiological roles of β-arrestin-mediated signaling versus G-protein-mediated signaling. | |

| Non-Canonical Gq/PLC Pathway | D1 receptor coupling to Gq protein, which activates Phospholipase C, leading to different downstream second messengers. frontiersin.org | Characterize the specific cellular conditions and stimuli that favor this pathway over the canonical one. | |

| Interacting Proteins (Heterodimerization) | Dopamine D2 Receptor | Forms heterodimers with D1, leading to complex cross-talk between the direct and indirect pathways of the basal ganglia. frontiersin.org | Investigate the functional consequences of selectively blocking the D1 component of the D1-D2 heterodimer. |

| NMDA Receptor | Direct physical interaction that regulates D1 receptor cell surface expression and function. nih.gov | Explore the impact of D1 blockade on NMDA receptor-dependent synaptic plasticity and excitotoxicity. | |

| Adenosine A1 Receptor | Forms heterodimers, creating a functional link between the dopaminergic and adenosinergic systems. frontiersin.org | Elucidate the integrated role of dopamine and adenosine in modulating neuronal activity. |

Investigation of this compound's Modulatory Interactions with Other Neurotransmitter Systems at the Molecular and Cellular Levels

The brain's function relies on the intricate and balanced interplay between numerous neurotransmitter systems. nih.gov The dopaminergic system does not operate in isolation; rather, it engages in significant cross-talk with systems including the glutamatergic, GABAergic, cholinergic, serotonergic, and noradrenergic systems. nih.govnih.govfrontiersin.org While it is known that dopamine modulates the release and postsynaptic effects of these other neurotransmitters, the specific contribution of the D1 receptor subtype to these interactions is an area ripe for academic inquiry.

This compound's selectivity offers a precise tool to explore these interactions. For example, in the striatum, there is a well-established oppositional interaction between dopamine and acetylcholine (B1216132). By selectively blocking D1 receptors with this compound, researchers can investigate how this manipulation alters the firing rate of cholinergic interneurons and acetylcholine release. Similarly, the relationship between dopamine and serotonin (B10506) is complex, with evidence suggesting serotonergic neurons can modulate dopamine release. frontiersin.org this compound could be used in in vitro slice electrophysiology or in vivo microdialysis studies to determine how D1 receptor blockade affects serotonergic neuron activity and function.

At the molecular level, the formation of receptor heteromers, as mentioned previously, represents a direct physical link between neurotransmitter systems. frontiersin.org The D1-NMDA receptor interaction is a prime example of dopamine-glutamate system integration at the synaptic level. nih.gov Academic studies could employ this compound to probe the functional outcomes of this specific interaction, for instance, how D1 receptor antagonism affects NMDA-receptor-mediated long-term potentiation (LTP) or long-term depression (LTD), which are cellular models of learning and memory.

Furthermore, in vitro studies have shown that D1 receptor blockade can attenuate the effects of D2 receptor blockade. nih.gov This suggests an interactive effect even within the dopamine system that is not purely oppositional. Using this compound in co-culture systems or advanced cellular models could help elucidate the molecular and cellular mechanisms behind such synergistic or modulatory interactions, providing a more refined understanding of basal ganglia circuitry.

Academic Exploration of Genetic Polymorphisms in Dopamine D1 Receptor Genes and their Impact on Antagonist Responsiveness

The gene encoding the dopamine D1 receptor, DRD1, exhibits genetic variability in the human population in the form of single nucleotide polymorphisms (SNPs). nih.govnih.gov These genetic variants can potentially alter the expression, structure, or function of the receptor, which in turn may influence an individual's susceptibility to certain neuropsychiatric disorders and their response to pharmacological treatments. nih.govdovepress.com However, the functional consequences of many DRD1 polymorphisms are not yet fully understood. nih.gov

Academic research is needed to bridge this gap, and this compound can serve as a standardized pharmacological probe. Future studies could involve recruiting healthy volunteers or patient populations genotyped for specific DRD1 SNPs. By administering this compound and using techniques like positron emission tomography (PET), functional magnetic resonance imaging (fMRI), or electroencephalography (EEG), researchers could investigate whether individuals with different genotypes exhibit different cerebral responses to D1 receptor blockade.

For instance, the SNP rs4532, located in the 5' untranslated region of the DRD1 gene, has been associated with therapeutic response to antipsychotics and cognitive performance. dovepress.com Another SNP, rs686, has been linked to variations in D1 receptor expression levels. nih.gov A key open question is whether these (and other) polymorphisms directly impact the binding affinity or signaling efficacy of antagonists like this compound. Cellular studies using cells engineered to express different D1 receptor variants could directly test this hypothesis. Such research would be a crucial step toward personalized medicine, where treatment strategies could be tailored based on an individual's genetic profile.

Table 2: Key Genetic Polymorphisms in the DRD1 Gene for Future Research

| Polymorphism (SNP) | Location/Type | Potential Functional Impact | Open Research Question for this compound |

|---|---|---|---|

| rs4532 (A-48G) | 5' Untranslated Region | Associated with therapeutic response to antipsychotics and cognitive performance. dovepress.com | Does this SNP alter the cognitive or neurophysiological response to D1 blockade with this compound? |

| rs686 | Promoter Region | The minor 'A' allele has been associated with increased promoter activity and higher DRD1 expression. nih.gov | Do individuals with the 'A' allele require different concentrations of this compound to achieve similar levels of receptor occupancy and functional effect? |

| rs5326 (G-94A) | 5' Untranslated Region | May influence receptor translation efficiency and has been linked to schizophrenia risk. dovepress.com | Does this polymorphism affect the baseline D1 receptor density and, consequently, the behavioral response to this compound? |

Q & A

Q. What are the primary pharmacological characteristics of Odapipam as a dopamine receptor antagonist?

this compound (NNC 756) is a potent and selective dopamine D1 receptor antagonist with high binding affinity. It has been extensively used to study receptor occupancy dynamics, particularly in PET imaging studies where it competes with endogenous dopamine for D1 receptor binding . Key pharmacological parameters include:

- Selectivity : >100-fold selectivity for D1 over D2 receptors.

- Potency : IC₅₀ values in nanomolar ranges in receptor-binding assays.

- Metabolic Stability : Undergoes hepatic metabolism via CYP450 enzymes, producing metabolites such as N-desmethyl-odapipam and hydroxylated derivatives .

Q. Which experimental models are commonly used to assess this compound’s receptor antagonism?

- In vitro : Competitive binding assays using radiolabeled ligands (e.g., [³H]SCH 23390) in striatal tissue homogenates .

- In vivo : Behavioral studies in rodents (e.g., locomotor activity suppression) and PET imaging to quantify receptor occupancy in primates .

- Ex vivo : Human atrial tissue preparations to study functional antagonism of dopamine-induced contractile effects .

Advanced Research Questions

Q. How can researchers resolve conflicting data when multiple dopamine receptor antagonists yield divergent results in the same experimental setup?

Example: In human atrial tissue, dopamine-induced contractions were antagonized by this compound (D1-selective), raclopride (D2-selective), and haloperidol (non-selective) . To address contradictions:

- Methodological steps :

Control for receptor specificity : Use selective antagonists (e.g., this compound for D1) and validate with knockout models.

Dose-response curves : Compare IC₅₀ values to assess potency differences.

Signal transduction analysis : Measure cAMP levels downstream of D1 receptors to confirm mechanistic consistency .

- Interpretation : Cross-reactivity or off-target effects (e.g., haloperidol’s D2/D3 affinity) may explain discrepancies .

Q. What methodological considerations are critical for designing PET studies to evaluate this compound’s receptor occupancy?

Key factors include:

- Radiotracer competition : Use [¹¹C]NNC 756 to quantify displacement by endogenous dopamine, requiring baseline and post-treatment scans .

- Kinetic modeling : Apply compartmental models to distinguish specific vs. nonspecific binding.

- Validation : Correlate PET data with ex vivo receptor autoradiography for accuracy .

Q. How do in vitro metabolic studies of this compound inform predictions of in vivo pharmacokinetics?

- Step 1 : Incubate this compound with rat liver microsomes to identify primary metabolites (e.g., N-desmethyl-odapipam, hydroxylated isomers) .

- Step 2 : Use biomimetic oxidation (e.g., metalloporphyrin-TF20PPFeCl) to replicate CYP450 activity and validate metabolites against reference standards .

- Step 3 : Compare in vitro clearance rates with in vivo plasma half-life data to predict hepatic extraction ratios.

Data Contradiction Analysis

Q. How should researchers interpret divergent results from this compound’s effects on cardiac vs. neuronal tissues?

- Cardiac tissue : this compound antagonizes dopamine-induced cAMP elevation and contractility in human atrium via D1 receptors .

- Neuronal tissue : In rodent striatum, this compound reduces dopamine-mediated locomotor activity without affecting basal motor function .

- Resolution : Tissue-specific differences in receptor density, coupling efficiency (e.g., Gαs vs. Gαolf proteins), or compensatory pathways (e.g., D2 receptor activation) may account for variability .

Methodological Tables

| Antagonist | Receptor Selectivity | Effect on Dopamine-Induced Contraction | Reference |

|---|---|---|---|

| This compound | D1-selective | 60-70% inhibition at 1 µM | |

| Raclopride | D2-selective | 40-50% inhibition at 10 µM | |

| Haloperidol | Pan-dopaminergic | 80-90% inhibition at 1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.